

Formulating 5-Pyridin-3-YL-1H-indazole for biological studies

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Compound of Interest

Compound Name: 5-Pyridin-3-YL-1H-indazole

Cat. No.: B1395085

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Application Note & Protocols

Introduction: The Formulation Challenge

5-Pyridin-3-YL-1H-indazole is a heterocyclic compound belonging to a class of molecules known for a wide range of biological activities, including potential applications in oncology and inflammation research.[1][2][3] Like many kinase inhibitors and other complex heterocyclic molecules, its therapeutic potential is often linked to a rigid, aromatic structure.[4][5] This structural complexity, while beneficial for target binding, frequently results in poor aqueous solubility, creating a significant hurdle for preclinical evaluation.

Inaccurate or inconsistent formulation can lead to unreliable data, masking the true activity of a compound and resulting in costly delays in the drug discovery pipeline.[6] This guide provides a comprehensive, experience-driven framework for developing robust and reproducible formulations of **5-Pyridin-3-YL-1H-indazole** for both in vitro and in vivo biological studies. We will move beyond simple recipes to explain the scientific rationale behind vehicle selection and protocol design, ensuring your experimental results are both valid and reliable.

Physicochemical Profile: The Blueprint for Formulation

A successful formulation strategy begins with a thorough understanding of the compound's physicochemical properties.[6] These parameters dictate its behavior in various solvents and biological matrices.

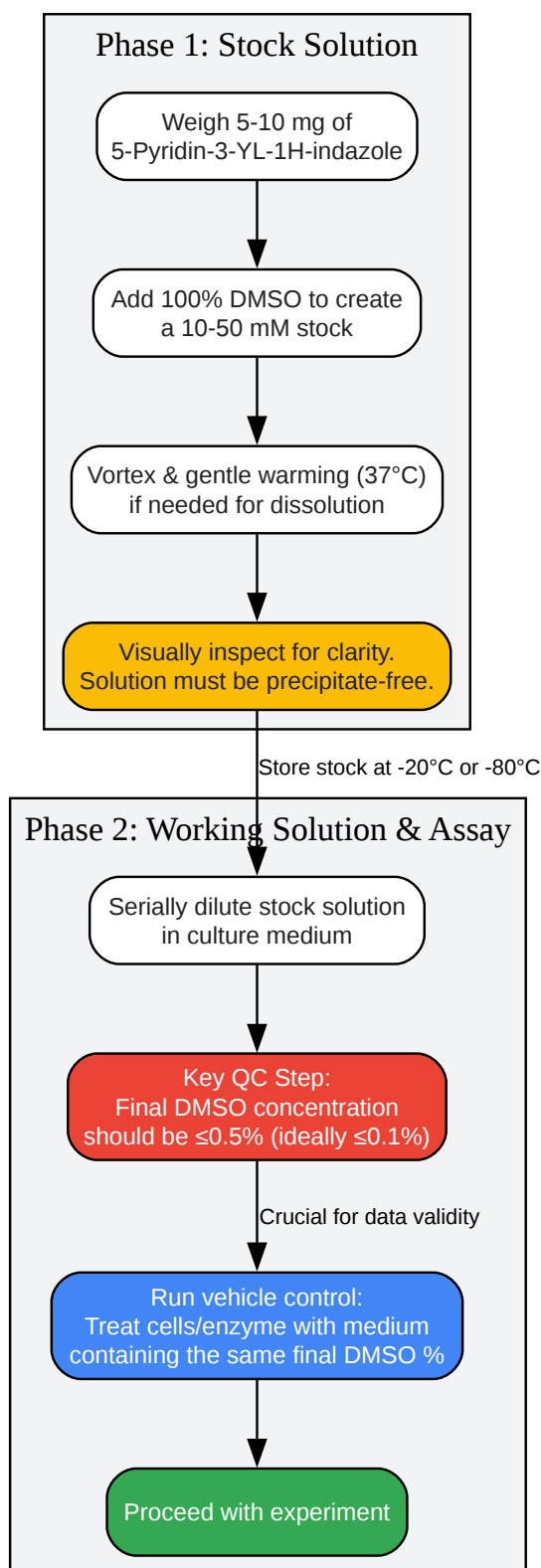
Property	Value / Prediction	Implication for Formulation
Molecular Formula	C ₁₂ H ₉ N ₃ [1][7]	-
Molecular Weight	195.22 g/mol [1][7]	Standard for small molecule drugs.
Structure	Benzene ring fused to a pyrazole ring, with a pyridine substituent.[8]	Aromatic, planar structure suggests low aqueous solubility.
Predicted logP	~2.0 - 2.5 (Estimated based on similar structures[9][10])	Lipophilic nature indicates poor water solubility; likely soluble in organic solvents.
pKa	Indazole ring is weakly basic and weakly acidic (pKa ~1 and ~14 respectively).[8] Pyridine ring is basic.	pH adjustment may be a viable strategy to enhance solubility in aqueous media.
Aqueous Solubility	Predicted to be low.	Requires solubilization enhancement for most biological assays.

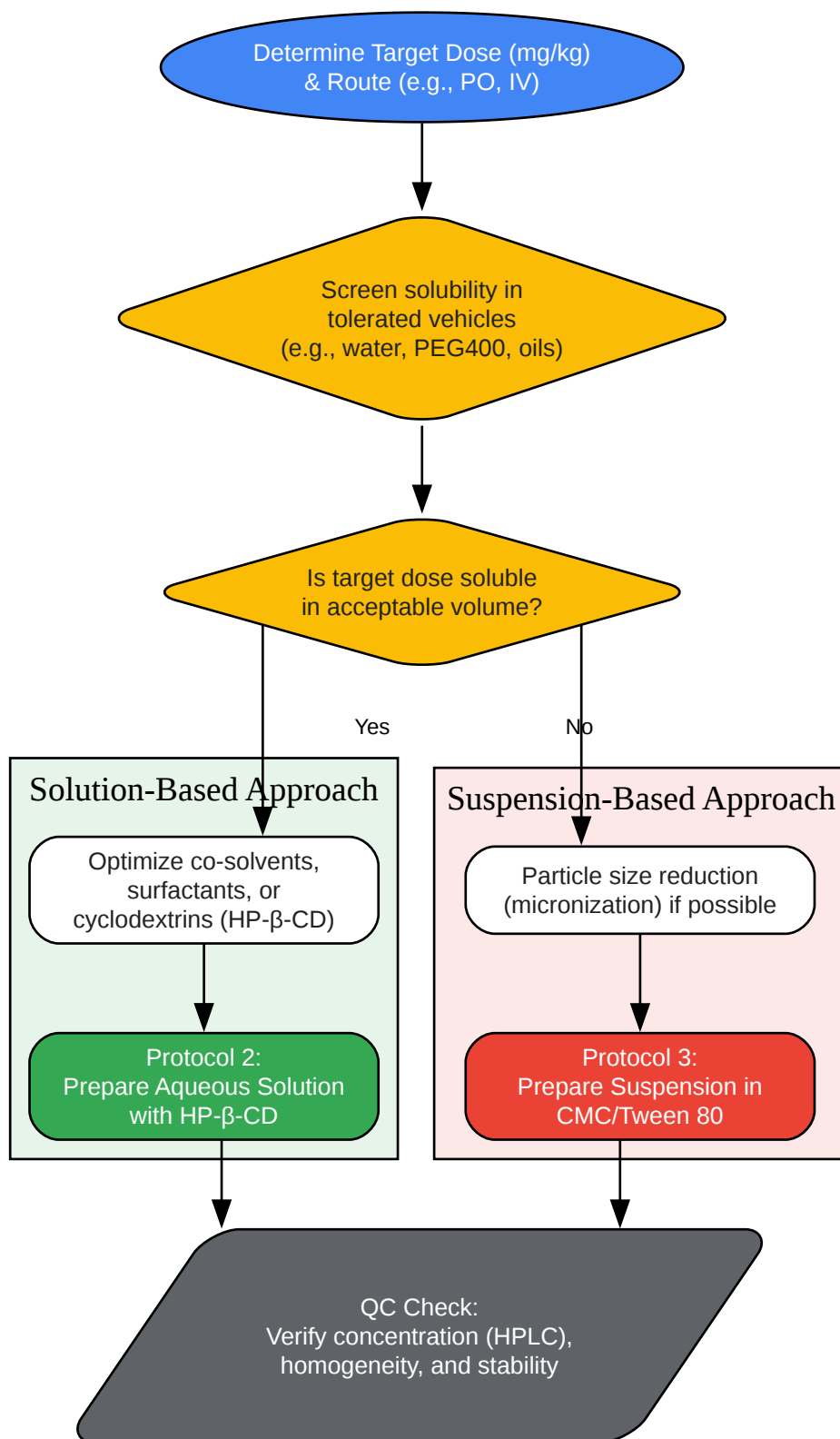
Scientist's Note: The predicted lipophilicity (logP > 2) is a strong indicator that this compound will fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[11][12] This assumption is the cornerstone of our formulation strategy, prioritizing methods that enhance solubilization.

Formulating for In Vitro Studies: From Stock to Assay

For in vitro assays (e.g., cell-based viability, enzyme kinetics), the primary goal is to achieve complete solubilization of the compound while ensuring the final vehicle concentration is non-toxic to the biological system.

Workflow for In Vitro Formulation Development





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